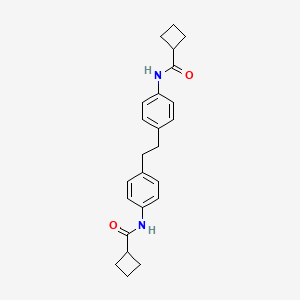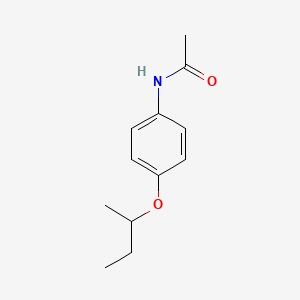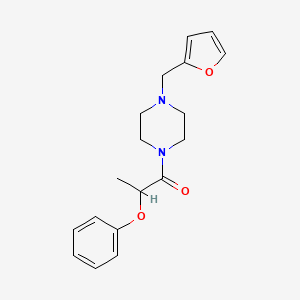![molecular formula C15H25N3O3S B4621698 N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
This compound belongs to a class of chemicals that demonstrates significant complexity and diversity in their chemical structure and properties. Its synthesis and analysis contribute to the broader understanding of chemical interactions and molecular behavior.
Synthesis Analysis
The synthesis process involves multiple steps, including the permethylation of complex carbohydrates, which offers confirmation of chemical structures through methylation techniques. This approach is crucial for understanding the compound's formation and optimizing its synthesis for research and application purposes (Hakomori, 1964).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray crystallography, revealing specific intramolecular and intermolecular hydrogen bonding patterns. These findings help in understanding the spatial arrangement and electronic properties of the molecule, which are critical for predicting its reactivity and interactions with other molecules (Wu et al., 2005).
Chemical Reactions and Properties
The compound's reactivity has been explored through its involvement in various chemical reactions, including the formation of thiadiazoles and oxathiazoles from reactions with N-sulfonylamines. Such reactions indicate the compound's potential utility in synthesizing heterocyclic compounds, which are of interest in many chemical and pharmaceutical applications (Tornus, Schaumann*, Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties, including solubility and phase transition behavior, have been studied for polymers related to this compound. These studies provide insights into how variations in temperature and pH can affect the compound's physical state and behavior in different environments, which is essential for its application in materials science (Gao et al., 2008).
Chemical Properties Analysis
Investigations into the chemical stability and reactivity of related sulfone and sulfoximide compounds provide a deeper understanding of the compound's chemical properties. This includes studies on the synthesis of sulfomycinamate and its behavior as a dipolarophile in cycloadditions, highlighting the compound's potential for creating diverse chemical structures (Bagley et al., 2005).
Applications De Recherche Scientifique
Applications in Organic and Analytical Chemistry
Chemical Reactions and Derivatives
Research has shown that derivatives similar to N1-[2-(dimethylamino)ethyl]-N2-(3,4-dimethylphenyl)-N2-(methylsulfonyl)glycinamide can participate in unique chemical reactions. For example, 2-(N,N-Dimethylamino)ethanol can replace certain groups in silacyclobutanes to form dimethylaminoethoxy derivatives, which have implications in synthesizing complex organic molecules (Pestunovich et al., 2006).
Bioconjugation Reactions
The compound's structure is relevant to bioconjugation studies, where researchers investigate its use in preparing variants for medical research. Systematic investigations have highlighted conditions and side reactions that may interfere with product formation in bioconjugation reactions, shedding light on its potential for creating targeted therapies (Totaro et al., 2016).
Material Science and Polymer Chemistry
Hydrogel Synthesis
The compound's derivatives have been used in the synthesis of smart materials, such as hydrogels that respond to pH and temperature changes. These materials have vast applications in drug delivery systems and tissue engineering (Çavuş & Gürdağ, 2007).
Advanced Spectroscopy and Imaging
Fluorescent Molecular Probes
Research into similar structures has led to the development of fluorescent solvatochromic dyes, which are crucial in creating sensitive molecular probes for studying biological events and processes. These probes can help visualize cellular functions in real-time with high specificity and sensitivity (Diwu et al., 1997).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-12-6-7-14(10-13(12)2)18(22(5,20)21)11-15(19)16-8-9-17(3)4/h6-7,10H,8-9,11H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLSMRWUSDCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCCN(C)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)